3,6-Dimethoxy-4-pyridazinecarboxaldehyde
Overview
Description
3,6-Dimethoxy-4-pyridazinecarboxaldehyde is a heterocyclic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with methoxy groups at positions 3 and 6, and an aldehyde group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde typically involves the reaction of appropriate pyridazine derivatives with methoxy substituents. One common method involves the oxidation of 3,6-dimethoxy-4-pyridazinecarboxylic acid using suitable oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-4-pyridazinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of methoxy groups with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include 3,6-dimethoxy-4-pyridazinecarboxylic acid, 3,6-dimethoxy-4-pyridazinecarbinol, and various substituted derivatives .
Scientific Research Applications
3,6-Dimethoxy-4-pyridazinecarboxaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and aldehyde groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-4-pyridazinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Chloro-2-pyridinecarboxylic acid: Contains a pyridine ring with different substituents.
5-Methoxy-2-pyrazinecarboxylic acid: Another heterocyclic compound with methoxy and carboxylic acid groups.
Uniqueness
3,6-Dimethoxy-4-pyridazinecarboxaldehyde is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dimethoxypyridazine-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGTARWLRDLBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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